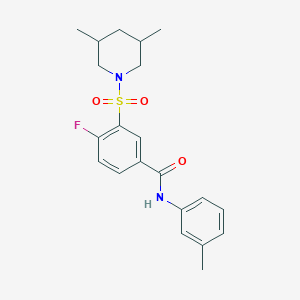

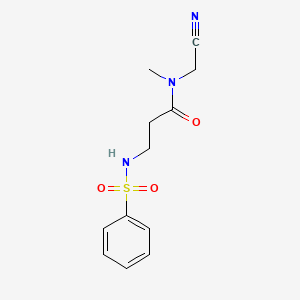

![molecular formula C18H22N2O2 B2516162 3-(8-甲基-1,2,3a,4,5,6-六氢吡嗪并[3,2,1-jk]咔唑-3-基)丙酸 CAS No. 314035-95-5](/img/structure/B2516162.png)

3-(8-甲基-1,2,3a,4,5,6-六氢吡嗪并[3,2,1-jk]咔唑-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

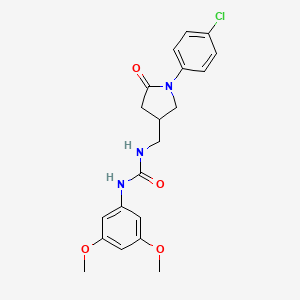

The compound 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid is a derivative of pyrazino[3,2,1-jk]carbazole, a heterocyclic structure that is part of a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves multi-step reactions, including ester condensation, cyclization, and hydrolysis, as seen in the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid . Similarly, the synthesis of 3-ethylhexahydropyrazino[3,2,1-jk]carbazole, a related structure, involves reactions with alkynes in acetonitrile or methanol . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazino[3,2,1-jk]carbazole derivatives is characterized by a fused ring system that includes a pyrazole ring. The presence of a propionic acid moiety suggests an extended carboxylate arm, which could influence the compound's reactivity and binding properties. X-ray crystallography has been used to characterize similar compounds, providing detailed information about their molecular geometry .

Chemical Reactions Analysis

The reactivity of pyrazole carboxylic acids can be influenced by the presence of substituents on the pyrazole ring and the nature of the carboxylate arm. For example, the nitration of methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate leads to the formation of nitro derivatives, which can undergo further transformations such as the Hofmann rearrangement . These reactions highlight the potential for diverse chemical transformations in pyrazino[3,2,1-jk]carbazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. The presence of a carboxylic acid group is likely to confer acidity and the potential for salt formation. Spectroscopic methods such as IR and NMR are commonly used to characterize these compounds and confirm their structures . The solubility, melting point, and stability of these compounds can vary widely depending on the nature of the substituents and the overall molecular conformation.

科学研究应用

合成方法

- 已开发出一种合成与 3-(8-甲基-1,2,3a,4,5,6-六氢吡嗪并[3,2,1-jk]咔唑-3-基)丙酸相关的化合物吡拉齐多的方法,该方法涉及 α-溴乙醛二丁基缩醛、乙酸铵和 1,2,3,4-四氢-6-甲基-1-酮咔唑在乙酸中的反应。这一合成工艺以其在实验室环境中的简单性和高效性而著称 (Grinev, Krichevskii, & Romanova, 1983)。

结构和化学分析

- 使用 1H 和 13C NMR 参数的立体专一性确定了与 3-(8-甲基-1,2,3a,4,5,6-六氢吡嗪并[3,2,1-jk]咔唑-3-基)丙酸在结构上相似的化合物的绝对构型,提供了对非对称 C-3a 原子的 S 构型的见解 (Aliev et al., 1992)。

化学转化

- 3-乙基六氢吡嗪并[3,2,1-jk]咔唑(一种与 3-(8-甲基-1,2,3a,4,5,6-六氢吡嗪并[3,2,1-jk]咔唑-3-基)丙酸相关的化合物)可以通过与特定试剂的反应转化为各种化学结构,证明了其在化学转化中的多功能性 (Voskressensky et al., 2012)。

药理学研究

- 已研究六氢-1H-吡嗪并[3,2,1-j,k]咔唑的衍生物(在结构上类似于 3-(8-甲基-1,2,3a,4,5,6-六氢吡嗪并[3,2,1-jk]咔唑-3-基)丙酸)在体外的抗结核活性,揭示了其在开发新型抗结核剂中的潜在应用 (Filitis et al., 1986)。

新型合成途径

- 对与该化学化合物相关的吡嗪并[3.2.1-jk]咔唑衍生物的研究,已导致合成各种杂环体系的新方法,进一步扩展了在科学研究的各个领域中创建具有潜在应用的新型化合物的可能性 (Bokanov et al., 1987)。

药理学特性

- 已研究 3-(8-甲基-1,2,3a,4,5,6-六氢吡嗪并[3,2,1-jk]咔唑-3-基)丙酸的衍生物匹林多作为抗抑郁剂的药理学特征。这些研究提供了对类似化合物的潜在治疗应用的见解 (Martorana, Schindler, & Nitz, 1985)。

未来方向

属性

IUPAC Name |

3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-5-6-15-14(11-12)13-3-2-4-16-18(13)20(15)10-9-19(16)8-7-17(21)22/h5-6,11,16H,2-4,7-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWCFMWYVHEBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644292 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

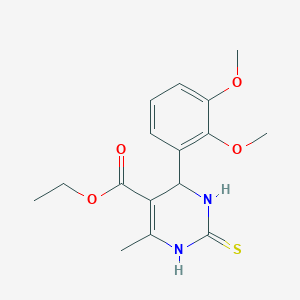

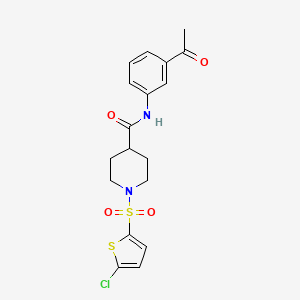

![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)

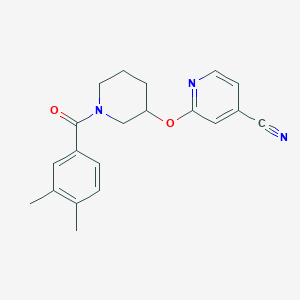

![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)

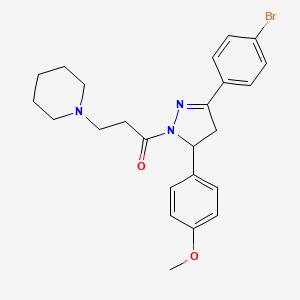

![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)